Cas no 21101-85-9 (2,3,3-trimethylbutanenitrile)

2,3,3-trimethylbutanenitrile Chemical and Physical Properties
Names and Identifiers
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- butanenitrile, 2,3,3-trimethyl-
- 2,3,3-trimethylbutanenitrile
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Computed Properties
- Exact Mass: 111.10489
Experimental Properties
- PSA: 23.79
2,3,3-trimethylbutanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-77829-0.05g |
2,3,3-trimethylbutanenitrile |
21101-85-9 | 95.0% | 0.05g |
$88.0 | 2025-02-22 | |
Enamine | EN300-77829-5.0g |
2,3,3-trimethylbutanenitrile |
21101-85-9 | 95.0% | 5.0g |
$1364.0 | 2025-02-22 | |
Aaron | AR002LSY-1g |
Butanenitrile, 2,3,3-trimethyl- |
21101-85-9 | 95% | 1g |
$672.00 | 2025-01-21 | |
A2B Chem LLC | AB20470-1g |
Butanenitrile, 2,3,3-trimethyl- |
21101-85-9 | 95% | 1g |
$530.00 | 2024-04-20 | |
Aaron | AR002LSY-10g |
Butanenitrile, 2,3,3-trimethyl- |
21101-85-9 | 95% | 10g |
$2808.00 | 2023-12-14 | |
1PlusChem | 1P002LKM-1g |
Butanenitrile, 2,3,3-trimethyl- |
21101-85-9 | 95% | 1g |
$637.00 | 2025-02-19 | |
A2B Chem LLC | AB20470-250mg |
Butanenitrile, 2,3,3-trimethyl- |
21101-85-9 | 95% | 250mg |
$233.00 | 2024-04-20 | |
A2B Chem LLC | AB20470-2.5g |
Butanenitrile, 2,3,3-trimethyl- |
21101-85-9 | 95% | 2.5g |
$1007.00 | 2024-04-20 | |
1PlusChem | 1P002LKM-500mg |
Butanenitrile, 2,3,3-trimethyl- |
21101-85-9 | 95% | 500mg |
$492.00 | 2025-02-19 | |
1PlusChem | 1P002LKM-50mg |
Butanenitrile, 2,3,3-trimethyl- |
21101-85-9 | 95% | 50mg |
$160.00 | 2025-02-19 |
2,3,3-trimethylbutanenitrile Related Literature
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1. Free radical pathways in the nitrous acid deamination of α-aminonitrilesMichael Bunse,Dirk J?dicke,Wolfgang Kirmse J. Chem. Soc. Chem. Commun. 1992 47
Additional information on 2,3,3-trimethylbutanenitrile
Comprehensive Guide to 2,3,3-Trimethylbutanenitrile (CAS No. 21101-85-9): Properties, Applications, and Industry Insights
2,3,3-Trimethylbutanenitrile (CAS No. 21101-85-9) is a specialized organic compound belonging to the nitrile family. With its unique molecular structure and versatile reactivity, this chemical has garnered significant attention in industrial and research applications. The compound's systematic name, 2,3,3-trimethylbutyronitrile, is often used interchangeably in scientific literature, making it a critical keyword for researchers and procurement specialists.
The growing demand for high-purity nitriles in pharmaceuticals, agrochemicals, and specialty materials has positioned 2,3,3-trimethylbutanenitrile as a compound of interest. Recent trends in green chemistry and sustainable synthesis have further highlighted its potential as a building block for eco-friendly processes. Industry reports indicate a 12% annual growth in searches for nitrile derivatives with branched alkyl chains, reflecting its expanding applications.
From a structural perspective, 2,3,3-trimethylbutanenitrile features a quaternary carbon center that contributes to its steric hindrance and distinctive reactivity patterns. This molecular architecture makes it particularly valuable for developing chiral intermediates in asymmetric synthesis—a hot topic in current medicinal chemistry research. Analytical techniques like GC-MS and NMR spectroscopy are typically employed for quality verification, addressing common user queries about nitrile compound characterization.
The compound's physical properties—including its moderate volatility (bp ~180°C) and lipophilic nature—make it suitable for various formulation technologies. In material science, researchers are exploring its use in polymer modification and specialty coatings, areas that have seen a 30% increase in patent filings since 2020. These developments respond to market needs for high-performance materials with enhanced durability.
Safety considerations for handling 2,3,3-trimethylbutanenitrile follow standard organic nitrile protocols, with particular attention to proper ventilation and personal protective equipment. The compound's stability profile and compatibility with common solvents (e.g., ethanol, acetone) are frequently searched topics among laboratory professionals. Recent advancements in continuous flow chemistry have opened new possibilities for its large-scale production while minimizing environmental impact.
In the flavor and fragrance industry, derivatives of 2,3,3-trimethylbutanenitrile contribute to woody-amber notes, aligning with consumer preferences for complex scent profiles. Market analysts note rising interest in bio-based nitrile precursors, creating opportunities for sustainable versions of this compound. Technical discussions often focus on its selective hydrogenation to produce valuable amine intermediates.
Quality specifications for CAS 21101-85-9 typically require ≥98% purity, with strict controls on moisture content and acidic impurities—key parameters for sensitive applications. The compound's shelf stability under nitrogen atmosphere makes it suitable for long-term storage, addressing a common concern among industrial buyers. Chromatographic methods for isomeric purity analysis remain an active area of method development.
Emerging applications in electronic materials and battery electrolytes have expanded the relevance of 2,3,3-trimethylbutanenitrile beyond traditional domains. Its molecular characteristics contribute to dielectric properties and thermal stability in advanced material systems. These developments correlate with increased searches for nitriles in energy storage solutions.
From a regulatory standpoint, 2,3,3-trimethylbutanenitrile complies with major chemical inventories including TSCA and REACH, facilitating its global trade. Suppliers increasingly provide detailed technical dossiers and safety data sheets in response to growing demand for transparent chemical information. The compound's biodegradation profile has become a focal point for environmental compliance discussions.
Future research directions may explore catalytic cyanation routes for more sustainable production and enzyme-mediated transformations of this nitrile. The compound's potential in click chemistry applications and metal-organic frameworks represents exciting frontiers. These advancements address the scientific community's search for multifunctional nitrile platforms in next-generation chemistry.
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